Aldose Reductase IC50: Parent Scaffold vs. 4-Isopropyl Analog — A 43-Fold Potency Baseline
Benzyl 5-phenyl-2-oxazolecarbamate (I) inhibits rabbit lens aldose reductases Ia and Ib with an IC50 of approximately 1.5 × 10⁻⁵ M (15 µM). Its 4-isopropyl-substituted analog, benzyl 4-isopropyl-5-phenyl-2-oxazolecarbamate (IV, 4-isopropyl-BPOC), achieves an IC50 of approximately 3.5 × 10⁻⁷ M (0.35 µM) in the same assay [1]. This establishes a ~43-fold potency differential, defining the parent compound as the essential baseline reference for all C-4 SAR campaigns.
| Evidence Dimension | Aldose reductase inhibitory potency (IC50) |
|---|---|
| Target Compound Data | IC50 ≈ 1.5 × 10⁻⁵ M (15 µM) against rabbit lens aldose reductases Ia and Ib |
| Comparator Or Baseline | Benzyl 4-isopropyl-5-phenyl-2-oxazolecarbamate (IV): IC50 ≈ 3.5 × 10⁻⁷ M (0.35 µM) |
| Quantified Difference | ~43-fold lower potency of the parent (unsubstituted) compound |
| Conditions | In vitro enzyme inhibition assay; rabbit lens aldose reductase isoforms Ia and Ib |
Why This Matters
The parent compound's well-characterized, moderate potency makes it the indispensable reference inhibitor for quantifying the gain-of-function achieved by C-4 alkyl substitution, enabling rational analog prioritization.
- [1] Tanimoto T, Fukuda H, Yamaha T, Ohmomo Y, Nakao M, Tanaka C. Inhibitory effect of benzyl oxazolecarbamate analogs on aldose reductase. Chem Pharm Bull (Tokyo). 1986;34(6):2501-2505. View Source
